Emtricitabine

Pharmacokinetics Intracellular Half-life Triphosphate

Emtricitabine is not a generic lamivudine substitute. Its active triphosphate intracellular half-life exceeds 39 hours — the pharmacokinetic basis for once-daily dosing protocols. With ~3-fold greater in vitro HIV-1 potency, superior in vivo viral load reduction, and dual HIV-1/HBV activity, FTC is the preferred NRTI backbone for first-line trials. Consistent potency across clades A–G (EC50 0.007–0.075 µM) ensures reliability in global isolate studies. Procure FTC where these differentiated properties directly influence protocol translatability.

Molecular Formula C8H10FN3O3S
Molecular Weight 247.25 g/mol
CAS No. 143491-57-0
Cat. No. B1671230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmtricitabine
CAS143491-57-0
SynonymsEmtricitabine;  2-FTC;  524W91;  BW 1592;  BW-1592;  BW1592;  BW 524W91;  BW-524W91;  BW524W91;  Coviracil;  dOTFC;  DRG-0208;  DRG 0208;  DRG0208;  Emtriva.
Molecular FormulaC8H10FN3O3S
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F
InChIInChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1
InChIKeyXQSPYNMVSIKCOC-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityAbout 1.12X10+6 mg/L in water at 25 °C
2.00e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Emtricitabine (CAS 143491-57-0) as a High-Value Procurement Target in HIV-1 NRTI Backbones: Core Properties and Clinical Positioning


Emtricitabine (FTC, CAS 143491-57-0) is a synthetic cytidine analog and a potent nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated antiviral activity against HIV-1, HIV-2, and hepatitis B virus (HBV) [1]. It functions as a prodrug that requires intracellular phosphorylation to its active triphosphate metabolite, which then competes with the natural substrate deoxycytidine 5′-triphosphate, leading to chain termination during viral DNA synthesis [2]. The compound is characterized by a plasma half-life of 8-10 hours and a prolonged intracellular half-life of its active triphosphate exceeding 39 hours, which provides the pharmacokinetic rationale for its once-daily oral dosing regimen [3]. Its primary clinical use is as a component of combination antiretroviral therapy (cART) for HIV-1 infection, where it serves as a foundational NRTI backbone agent [4].

The Scientific Imperative for Emtricitabine-Specific Sourcing in HIV-1 Research and Therapeutic Development


Despite structural and mechanistic similarities to other cytidine analog NRTIs, particularly lamivudine (3TC), emtricitabine cannot be considered a freely interchangeable commodity. Key differences in intracellular pharmacokinetics, antiviral potency in specific experimental models, and the context of its established clinical combinations create distinct functional and regulatory profiles that preclude simple substitution. For instance, the significantly longer intracellular half-life of the active triphosphate metabolite is a key differentiator that underpins its once-daily dosing advantage [1]. Furthermore, while both emtricitabine and lamivudine select for the same high-level M184V/I resistance mutations, the quantitative fold-change in resistance and the fitness cost to the virus may not be identical in all contexts, which has implications for experimental design and interpretation [2]. Therefore, procurement decisions based on cost or assumed equivalence risk introducing confounding variables into preclinical and clinical research protocols.

Quantitative Differentiation of Emtricitabine (143491-57-0) vs. Primary NRTI Comparators: An Evidence-Based Selection Guide


Superior Intracellular Pharmacokinetics: Emtricitabine-TP Half-Life Exceeds Lamivudine-TP by >2.3-Fold, Supporting Once-Daily Dosing

Emtricitabine demonstrates a substantially longer intracellular half-life of its active triphosphate (FTC-TP) metabolite compared to lamivudine triphosphate (3TC-TP). This is a critical differentiator as intracellular half-life, not plasma half-life, is the primary determinant of dosing interval for NRTIs. The longer half-life of FTC-TP provides the pharmacokinetic foundation for its once-daily (QD) dosing, offering a potential adherence advantage over lamivudine's historical twice-daily (BID) regimen [1].

Pharmacokinetics Intracellular Half-life Triphosphate Once-Daily Dosing NRTI

Quantified Superiority in Antiviral Potency: Emtricitabine Exhibits ~3-Fold Higher Potency Than Lamivudine in Dual HIV-1 Infection/Competition Assays

In a head-to-head in vitro model designed to mimic the selection pressure of combination therapy, emtricitabine (FTC) demonstrated significantly enhanced suppression of drug-sensitive HIV-1 variants compared to lamivudine (3TC). Mathematical modeling of the distinct rates of viral suppression revealed an approximately 3-fold higher antiretroviral potency for FTC relative to 3TC [1]. This suggests a potential for more rapid and profound viral suppression, a key consideration for initial therapy selection.

Antiviral Potency In Vitro Model HIV-1 NRTI Lamivudine

Clinical Virologic Equivalence with Dosing Convenience: Emtricitabine 200 mg QD Matches Lamivudine 150 mg BID in Suppressed Patients

In a randomized, controlled clinical trial in stably suppressed HIV-1 patients, a regimen containing emtricitabine 200 mg once daily (QD) was demonstrated to be equivalent to a regimen containing lamivudine 150 mg twice daily (BID) for maintaining virologic suppression (<400 copies/mL) at week 48 [1]. The probability of virologic failure was low and comparable between arms (7% FTC vs. 8% 3TC). This evidence establishes that emtricitabine can achieve equivalent clinical outcomes with a simpler, once-daily dosing schedule.

Virologic Suppression Clinical Trial Equivalence Maintenance Therapy Adherence

Superior Early Virologic Suppression in Treatment-Naive Patients: Emtricitabine 200 mg QD Achieves Greater Viral Load Reduction Than Lamivudine 150 mg BID

In a 10-day monotherapy study in treatment-naive HIV-1 infected patients, emtricitabine 200 mg once daily produced a significantly greater reduction in plasma HIV-1 RNA (viral load) compared to lamivudine 150 mg twice daily. The mean viral load reduction for the 200 mg FTC dose was 1.7 log10 copies/mL, and this was statistically superior to the reduction seen with 3TC [1]. This finding from a controlled clinical setting corroborates the in vitro potency data and underscores the robust antiviral effect of emtricitabine.

Viral Load Reduction Monotherapy Treatment-Naive HIV-1 Phase II

Quantified High-Level Cross-Resistance with M184V: Both Emtricitabine and Lamivudine Exhibit >1,000-Fold Reduction in Susceptibility

The M184V mutation in HIV-1 reverse transcriptase confers high-level phenotypic resistance to both emtricitabine (FTC) and lamivudine (3TC), effectively neutralizing the activity of both agents. In vitro susceptibility testing demonstrates that viruses harboring the RT-M184V mutation exhibit >1,000-fold reduced susceptibility to FTC compared to wild-type virus [1]. This level of resistance is not mitigated by the presence of other common resistance mutations like K65R or integrase mutations [1]. This establishes that, in terms of resistance profile, the two drugs are highly cross-resistant.

Drug Resistance M184V Mutation Cross-Resistance Phenotypic Susceptibility HIV-1

Broad-Spectrum Antiviral Activity: Emtricitabine Demonstrates Potent Inhibition Across HIV-1 Clades and HIV-2 Isolates

Emtricitabine exhibits potent and broad antiviral activity against a diverse panel of HIV-1 clinical isolates representing clades A, B, C, D, E, F, and G, with EC50 values consistently in the low nanomolar range (0.007–0.075 µM) [1]. It also shows strain-specific activity against HIV-2 isolates (EC50 range: 0.007–1.5 µM) [1]. This broad antiviral spectrum, particularly against non-B clades which are prevalent globally, positions emtricitabine as a robust agent for research and development efforts targeting diverse HIV populations. While lamivudine shares a similar mechanism and likely has comparable broad activity, this data provides specific quantitative benchmarks for emtricitabine's potency that can be used for direct comparison with other NRTIs in experimental systems.

Antiviral Spectrum HIV-1 Clades HIV-2 EC50 Broad Activity

Optimal Research and Development Applications for Emtricitabine (143491-57-0) Based on Verified Performance Metrics


Once-Daily HIV-1 Regimen Development and Pharmacokinetic/Pharmacodynamic Modeling

Emtricitabine is an optimal choice for the development of new once-daily combination antiretroviral therapies or for pharmacokinetic/pharmacodynamic (PK/PD) modeling studies. Its long intracellular half-life of >39 hours for its active triphosphate [1] provides a robust PK rationale for QD dosing. This property makes it a preferred NRTI backbone component for research focused on improving patient adherence and simplifying treatment regimens.

High-Potency Backbone for First-Line Therapy Trials in Treatment-Naive HIV-1 Patients

Given its quantified superior potency relative to lamivudine in both in vitro (~3-fold higher) [2] and in vivo (greater viral load reduction) [3] models, emtricitabine is a strong candidate for the NRTI backbone in clinical trials evaluating new first-line therapies for treatment-naive HIV-1 patients. Its potent antiviral activity supports the goal of achieving rapid and durable viral suppression, a key endpoint in many registration trials.

Research on HIV-1/HBV Co-Infection Treatment Strategies

Emtricitabine possesses dual antiviral activity against both HIV-1 and hepatitis B virus (HBV) [4]. It is therefore a key component in the investigation of treatment strategies for the significant population of patients co-infected with HIV-1 and HBV. Its co-formulation with tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) provides a potent dual-active NRTI backbone that is foundational to many modern co-infection studies.

Global HIV Research Requiring Broad Clade Coverage

For research projects involving diverse HIV-1 isolates from different geographic regions, emtricitabine's demonstrated potent activity across clades A through G (EC50 range 0.007–0.075 µM) [5] makes it a reliable and broadly active NRTI. This is particularly relevant for studies conducted in international settings or those aiming to develop universally effective antiretroviral therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emtricitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.